

# Technical Guide: Chemical Structure & Profiling of Omeprazole Impurity 7

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Omeprazole impurity 7

Cat. No.: B13036546

Get Quote

## Executive Summary

In the context of high-performance liquid chromatography (HPLC) and impurity profiling for Omeprazole (API), Impurity 7 most frequently refers to a specific, advanced degradation product designated by reference standard manufacturers (e.g., CAS 1346649-67-9). Unlike common oxidation byproducts (like Omeprazole Sulfone) or reduction byproducts (Omeprazole Sulfide), Impurity 7 represents a structural rearrangement and demethylation event.

Crucial Disambiguation:

- **Primary Target (This Guide): Omeprazole Impurity 7 (CAS 1346649-67-9).**<sup>[1]</sup> A pyridin-4-one derivative arising from hydrolysis and linker rearrangement.
- **Secondary Context:** Some vendors may refer to "(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate" (CAS 91219-90-8) as "Related Compound 7".<sup>[2]</sup> This is a synthetic process intermediate and is chemically distinct from the degradation impurity discussed here.

## Chemical Identity and Structural Analysis

Impurity 7 is characterized by the loss of the methyl group on the pyridine ring (converting it to a pyridone) and a fundamental rearrangement of the sulfinyl-methyl linker into a thioxomethyl bridge.

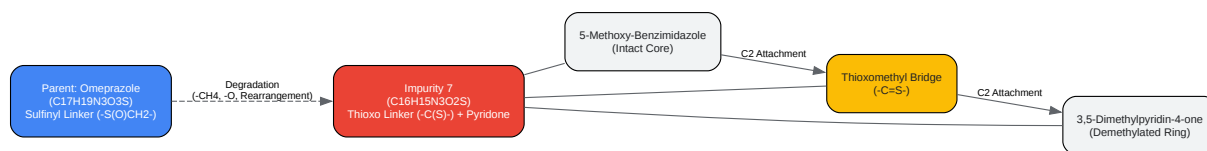
Property	Specification
Common Name	Omeprazole Impurity 7
IUPAC Name	2-[(5-Methoxy-1H-benzimidazol-2-yl)thioxomethyl]-3,5-dimethylpyridin-4(1H)-one
CAS Registry Number	1346649-67-9
Molecular Formula	C <sub>16</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub> S
Molecular Weight	313.37 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol; sparingly soluble in Water

## Structural Features[5][6]

- Pyridin-4-one Ring:** Unlike Omeprazole, which contains a 4-methoxy-pyridine, Impurity 7 features a 4-pyridone moiety. This results from the acidic hydrolysis of the ether linkage (demethylation).
- Thioxomethyl Linker:** The characteristic sulfinyl-methylene bridge ( $-S(O)-CH_2-$ ) of Omeprazole is absent. Instead, the structure possesses a thioxo ( $C=S$ ) group bridging the benzimidazole and the pyridone rings. This implies a dehydration and tautomeric shift during formation.
- Benzimidazole Moiety:** The 5-methoxy-1H-benzimidazole core remains intact, though the protonation state of the imidazole nitrogen may vary depending on pH.

## Molecular Visualization (DOT)

The following diagram illustrates the chemical connectivity of Impurity 7 compared to the parent Omeprazole structure.



[Click to download full resolution via product page](#)

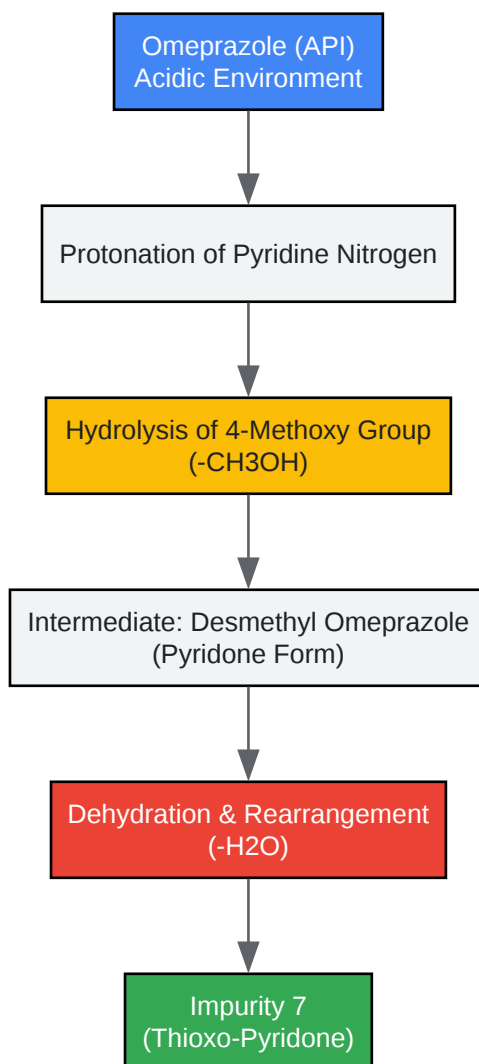
Caption: Structural comparison showing the transformation from Omeprazole to Impurity 7, highlighting the linker rearrangement and pyridine hydrolysis.

## Mechanistic Pathways

The formation of Impurity 7 is non-trivial and suggests exposure to acidic conditions followed by thermal stress. It is not a simple oxidation product like the Sulfone (Impurity D).

## Proposed Formation Mechanism

- **Acidic Hydrolysis (Demethylation):** The 4-methoxy group on the pyridine ring of Omeprazole is susceptible to nucleophilic attack by water under acidic conditions. This hydrolysis releases methanol and generates the Pyridin-4-one (Desmethyl Omeprazole) intermediate.
- **Linker Instability:** The sulfoxide bond in the desmethyl intermediate is labile. Under continued stress (heat/acid), the molecule undergoes dehydration.
- **Thio-Rearrangement:** The mechanism likely involves a Pummerer-type rearrangement or a tautomeric shift where the oxygen of the sulfoxide is lost (as water) and the methylene carbon forms a double bond with the sulfur (Thioxo formation), stabilizing the conjugated system between the benzimidazole and the pyridone.



[Click to download full resolution via product page](#)

Caption: Step-wise degradation pathway from Omeprazole to Impurity 7 via demethylation and linker rearrangement.

## Analytical Profiling

Detecting Impurity 7 requires specific HPLC conditions due to its altered polarity compared to the parent drug. The pyridone ring makes it more polar than the parent Omeprazole, but the thioxo group adds lipophilicity.

## HPLC Method Parameters (Recommended)

Standard pharmacopoeial methods (EP/USP) for "Related Substances" may elute Impurity 7 at a distinct Relative Retention Time (RRT).

Parameter	Condition
Column	C8 or C18 (e.g., Kromasil C18, 4.6 x 150 mm, 5 $\mu$ m)
Mobile Phase A	Phosphate Buffer pH 7.6 (Disodium hydrogen phosphate)
Mobile Phase B	Acetonitrile : Methanol (mixture)
Gradient	Gradient elution is required to separate polar degradants.
Detection (UV)	300-305 nm. Note: The pyridone chromophore absorbs differently than the pyridine.
RRT (Approx)	Typically elutes after Omeprazole Sulfone but varies by gradient.

## Mass Spectrometry (LC-MS) Characteristics

- Ionization: ESI Positive Mode ( $[M+H]^+$ ).
- Parent Ion:  $m/z$  314.38 (Calculated for  $C_{16}H_{16}N_3O_2S^+$ ).
- Key Fragments:
  - $m/z$  ~166: 5-methoxy-1H-benzimidazole-2-carbothioyl fragment.
  - $m/z$  ~149: Loss of the benzimidazole moiety.

## Regulatory & Safety Context

- Classification: Impurity 7 is generally classified as a degradation impurity.
- ICH Limits: Under ICH Q3B(R2), impurities in drug products must be reported if  $>0.1\%$  and identified/qualified if  $>0.2\%$  (depending on dose).

- Genotoxicity: There are no specific alerts indicating Impurity 7 is a mutagenic impurity (unlike certain nitroso-derivatives), but structural alerts for thiocarbonyls should be assessed via in silico toxicology tools (e.g., DEREK, Sarah Nexus).

## References

- European Pharmacopoeia (Ph.[3][4] Eur.). Omeprazole Monograph 0942. European Directorate for the Quality of Medicines (EDQM). [Link](#)
- United States Pharmacopeia (USP). Omeprazole: Organic Impurities. USP-NF.[5] [Link](#)
- Chemicea Pharmaceuticals. **Omeprazole Impurity 7** (CAS 1346649-67-9) Technical Data Sheet. [Link](#)
- Sriramchem. **Omeprazole Impurity 7** Reference Standard. [Link](#)
- Clearsynth. Omeprazole Related Compound 7 (CAS 91219-90-8) vs Impurity 25. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Omeprazole Impurity 7 | CAS No- 1346649-67-9 | NA [chemicea.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Omeprazole Impurity Standard | LGC Standards [lgcstandards.com]
- 4. bocsci.com [bocsci.com]
- 5. uspnf.com [uspnf.com]
- To cite this document: BenchChem. [Technical Guide: Chemical Structure & Profiling of Omeprazole Impurity 7]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13036546/docs#technical-guide-chemical-structure-profiling-of-omeprazole-impurity-7\]](https://www.benchchem.com/product/b13036546/docs#technical-guide-chemical-structure-profiling-of-omeprazole-impurity-7)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)